molecular formula C10H11NO2 B1585150 4-Benzyl-1,3-oxazolidin-2-one CAS No. 40217-17-2

4-Benzyl-1,3-oxazolidin-2-one

Cat. No. B1585150
CAS RN: 40217-17-2
M. Wt: 177.2 g/mol
InChI Key: OJOFMLDBXPDXLQ-UHFFFAOYSA-N
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Description

4-Benzyl-1,3-oxazolidin-2-one is a derivative of oxazolidinone . It is used as a chiral auxiliary in the synthesis of (S)-equol and for the asymmetric synthesis of (3 R)- and (3 S)-piperazic acid . The molecular formula of 4-Benzyl-1,3-oxazolidin-2-one is C10H11NO2 .


Synthesis Analysis

The synthesis of 4-Benzyl-1,3-oxazolidin-2-one involves an efficient approach towards the synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds. This approach is based on a combination of an asymmetric aldol and a modified Curtius protocol, which uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks .


Molecular Structure Analysis

The molecular structure of 4-Benzyl-1,3-oxazolidin-2-one consists of a 1,3-oxazolidin-2-one ring with a benzyl group attached to the 4-position .


Chemical Reactions Analysis

The chemical reactions involving 4-Benzyl-1,3-oxazolidin-2-one are quite diverse. For instance, it has been used in the synthesis of (S)-equol . It has also been used in the asymmetric synthesis of (3 R)- and (3 S)-piperazic acid .

Scientific Research Applications

Synthesis and Structural Chemistry

  • Synthetic Organic Chemistry : The 1,3-oxazolidin-2-one nucleus, to which 4-Benzyl-1,3-oxazolidin-2-one belongs, is widely used in synthetic organic chemistry for constructing five-member rings. It serves as a popular framework due to its utility in asymmetric synthesis and as protective groups for 1,2-aminoalcohol systems (Zappia et al., 2007).
  • Crystal Structure and Photophysical Properties : Research on derivatives of 4-Benzyl-1,3-oxazolidin-2-one, such as the Schiff base, has explored their crystal structure and potential applications in organic light emitting devices and nonlinear optical materials. These studies are significant in understanding the electronic and structural properties of the compound (Kumari et al., 2016).

Applications in Medicinal Chemistry

  • Use as Chiral Auxiliaries and Protective Groups : 4-Benzyl-1,3-oxazolidin-2-one and its derivatives are used as chiral auxiliaries and protective groups in medicinal chemistry. They assist in the synthesis of various pharmacologically active molecules by providing stereochemical control (Nogueira et al., 2015).

Photophysical and Electrochemical Properties

  • Organic Light Emitting Devices : The study of photophysical properties in different solvents shows potential applications of 4-Benzyl-1,3-oxazolidin-2-one derivatives in the field of organic light-emitting devices. This research explores the electronic transitions and energy levels, which are crucial for designing efficient light-emitting materials (Kumari et al., 2016).

Catalysis and Organic Synthesis

  • Catalytic Applications : The oxazolidin-2-one framework is also utilized as a ligand in catalytic processes like the amidation of aryl halides and cyclization of halobenzanilides. This illustrates its versatility and efficiency in facilitating chemical reactions (Ma & Jiang, 2008).

Materials Science and Chemistry

  • Nonlinear Optical Materials : The electronic properties of 4-Benzyl-1,3-oxazolidin-2-one derivatives are being explored for applications in nonlinear optical materials. Their structural and electronic flexibility makes them suitable candidates for developing new materials with unique optical properties (Kumari et al., 2016).

Future Directions

The future directions for 4-Benzyl-1,3-oxazolidin-2-one could involve its use in the synthesis of new antibacterial drugs, given the interest in oxazolidin-2-ones for this purpose .

properties

IUPAC Name

4-benzyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOFMLDBXPDXLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30339895
Record name 4-Benzyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-1,3-oxazolidin-2-one

CAS RN

40217-17-2
Record name 4-Benzyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzyl-2-oxazolidinone, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WNE43KJ2MV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a suspension of 13-5 (5.6 g, 19 mmol), THF (97 mL), and NEt3 (3.2 mL, 23 mmol) at −78° C. was added trimethylacetyl chloride (2.6 mL, 21 mmol) dropwise. After addition was complete, the reaction mixture was warmed to 0° C. for 2 h then recooled to −78° C. and treated with lithium (S)-(−)-4-benzyl-2-oxazolidinone (18 mL, 29 mmol; 1.6M solution in THF). The reaction mixture was then warmed to 0° C. for 1 h and poured into EtOAc (300 mL) and sat. NaHCO3 (30 mL). The organic phase was washed with sat. NaHCO3, H2O, and brine, dried (MgSO4), and concentrated. Flash chromatography (silica, EtOAc) gave 13-6 as an oil.
[Compound]
Name
13-5
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
3.2 mL
Type
reactant
Reaction Step One
Name
Quantity
97 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Following the procedure described in Example 46 for the preparation of the corresponding cyclooctyl derivative, 2.1 g of S)-3-[3-cyclopentyl-1-oxopropyl]-4-(phenylmethyl)-2-oxazolidinone and 2.5 g of 2,4,6-triisopropylbenzenesulfonyl azide yielded 1.23 g of [4S-3-(2S)]-3-[2-azido-3-cyclopentyl)-1-oxopropyl]-4-(phenylmethyl)-2-oxazolidinone.
[Compound]
Name
cyclooctyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
90
Citations
M Evain, S Collet, A Guingant - Acta Crystallographica Section E …, 2002 - scripts.iucr.org
The title compound, dimethyl (3R,4S)-3-{[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]carbonyl}-4-dimethylamino-3,4-dihydro-2H-thiopyran-5,6-dicarboxylate, C22H26N2O7S, is the result …
Number of citations: 1 scripts.iucr.org
T Saito, M Kawamura, J Nishimura - Tetrahedron letters, 1997 - Elsevier
Ytterbium triflate [Yb(OTf) 3 ]-catalyzed asymmetric hetero Diels-Alder cycloaddition reaction of 2,4-diphenyl-1-thiabuta-1,3-diene with (S)-N-acryloyl-4-benzyl-1,3-oxazolidin-2-one is …
Number of citations: 52 www.sciencedirect.com
T Saito, H Suda, M Kawamura, J Nishimura… - Tetrahedron letters, 1997 - Elsevier
Me 2 AlCl- and TiCl 4 -catalyzed asymmetric hetero Diels-Alder cycloaddition reactions of 2,4-diphenyl-1-thiabuta-1,3-diene with (S)-N-acryloyl- and (S)-N-crotonoyl-4-benzyl-1,3-…
Number of citations: 18 www.sciencedirect.com
DG Liu, Y Gao, X Wang, JA Kelley… - The Journal of Organic …, 2002 - ACS Publications
Reported herein is the first enantioselective preparation of (2S,3R)-3-phenylpipecolic acid as a conformationally constrained phenylalanine analogue bearing N α -protection suitable …
Number of citations: 18 pubs.acs.org
DG Liu, XZ Wang, Y Gao, B Li, D Yang, TR Burke Jr - Tetrahedron, 2002 - Elsevier
Phosphonomethylphenylalanine (Pmp, 2) has shown wide utility as a hydrolytically stable phosphtyrosyl (pTyr, 1) mimetic, particularly in Src homology 2 (SH2) domain-binding peptides…
Number of citations: 24 www.sciencedirect.com
GG He, BQ Rao, T Zhang, HL Zhang, H Bai… - Russian Journal of …, 2021 - Springer
An asymmetric synthesis of (8Z,21R)-21-methylpentatriacont-8-ene, the sex pheromone of the yellow-spotted longicorn beetle Psacothea hilaris, has been achieved using Evan’s …
Number of citations: 3 link.springer.com
L Mola, J Font, L Bosch, J Caner… - The Journal of …, 2013 - ACS Publications
Additions of lactams, imides, (S)-4-benzyl-1,3-oxazolidin-2-one, 2-pyridone, pyrimidine-2,4-diones (AZT derivatives), or inosines to the electron-deficient triple bonds of methyl …
Number of citations: 23 pubs.acs.org
G Butora, GJ Morriello, S Kothandaraman… - Bioorganic & medicinal …, 2006 - Elsevier
A systematic examination of the central aromatic portion of the lead (2S)-N-[3,5-bis(trifluoromethyl)benzyl]-2-(4-fluorophenyl)-4-(1′H-spiro[indene-1,4′-piperidin]-1′-yl)butanamide (9…
Number of citations: 42 www.sciencedirect.com
S Ahmed, S Adat, A Murrells, CP Owen - Biochemical and biophysical …, 2002 - Elsevier
The synthesis, biochemical evaluation and molecular modelling of a series of N-alkylated 4-(4 ′ -aminobenzyl)-2-oxazolidinones is described involving the derivatisation of the starting …
Number of citations: 7 www.sciencedirect.com
VA Soloshonok, C Cai, VJ Hruby - Tetrahedron Letters, 2000 - Elsevier
The origin of virtually complete face diastereoselectivity in the organic base-catalyzed, room temperature Michael addition reactions between Ni(II)-complexes of Schiff bases of glycine …
Number of citations: 94 www.sciencedirect.com

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